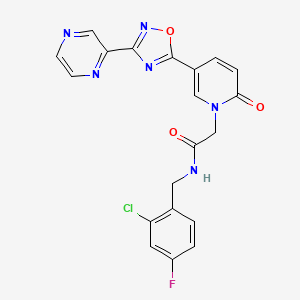

![molecular formula C21H23ClN4O2 B2367294 4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 2460751-18-0](/img/structure/B2367294.png)

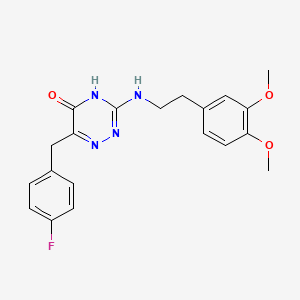

4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is a chemical compound. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been studied for their potential applications in medical technology .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines, including the compound , has been explored in various studies . One method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This method aims to avoid a large amount of phosphorus-containing waste liquid in the production process .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including the compound , has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines have been studied . For instance, one method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .科学的研究の応用

Cell Cycle Arrest and Apoptosis Induction

This compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Hepatitis C Virus NS5B Polymerase Inhibition

Pyrrolo[2,3-d]pyrimidines, a class of compounds to which EN300-26695267 belongs, have been synthesized as non-nucleoside hepatitis C virus NS5B polymerase inhibitors .

Janus Kinase (JAK) Inhibition

JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes . By doing so, they interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

C–C Bond Formation

Organoboron derivatives, a class of compounds related to EN300-26695267, are commonly used reagents for C–C bond formation . They are used either via classical palladium-mediated transformations or through other more recent coupling methods .

Amide Bond Formation

Carboxylic acids, another class of compounds related to EN300-26695267, have found a wide application in synthesis of compound libraries first of all because of smoothly running amide bond formation .

Covalent Modifiers

Screening compounds and fragments containing boron are of particular interest to drug discovery as covalent modifiers selectively acting at serine residues in the active site of the biological target .

作用機序

While the specific mechanism of action of “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors . These compounds may interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

将来の方向性

The future directions for research on “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” and similar compounds could involve further exploration of their potential as kinase inhibitors . Additionally, improved synthesis methods that are more environmentally friendly could also be a focus of future research .

特性

IUPAC Name |

4-chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-21(12-27,14-7-3-2-4-8-14)25-20(28)16-11-26(15-9-5-6-10-15)19-17(16)18(22)23-13-24-19/h2-4,7-8,11,13,15,27H,5-6,9-10,12H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBSIUVNYGZQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

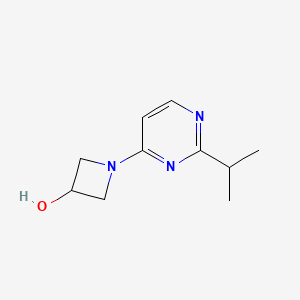

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

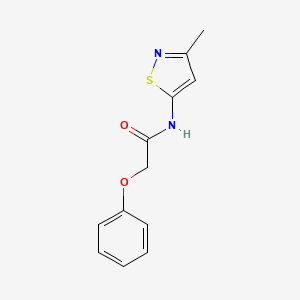

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

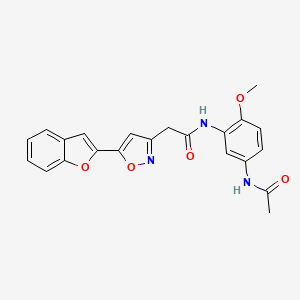

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)